molecular formula C12H16FNO B15363113 4-Fluoro-3-(1-methyl-4-piperidinyl)phenol

4-Fluoro-3-(1-methyl-4-piperidinyl)phenol

Cat. No.: B15363113
M. Wt: 209.26 g/mol
InChI Key: PLIWGCXXJNBZCJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1-methyl-4-piperidinyl)phenol is a chemical compound characterized by a fluorine atom and a piperidine ring attached to a phenol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(1-methyl-4-piperidinyl)phenol typically involves the following steps:

  • Fluorination: The starting material, 3-(1-methyl-4-piperidinyl)phenol, undergoes a fluorination reaction to introduce the fluorine atom at the 4-position.

  • Purification: The product is then purified to remove any impurities and by-products.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(1-methyl-4-piperidinyl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the fluorine atom or modify the piperidine ring.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Derivatives lacking the fluorine atom or modified piperidine ring.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

4-Fluoro-3-(1-methyl-4-piperidinyl)phenol has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(1-methyl-4-piperidinyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Fluoro-3-(1-methyl-4-piperidinyl)phenol is compared to other similar compounds, such as:

  • 3-(1-methyl-4-piperidinyl)phenol: Lacks the fluorine atom, resulting in different chemical and biological properties.

  • 4-Fluoro-3-(4-piperidinyl)phenol: Similar structure but without the methyl group on the piperidine ring.

  • 4-Fluoro-3-(1-methyl-3-piperidinyl)phenol: Different position of the methyl group on the piperidine ring.

These compounds exhibit unique properties and applications, highlighting the importance of structural variations in chemical and biological activity.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-fluoro-3-(1-methylpiperidin-4-yl)phenol

InChI

InChI=1S/C12H16FNO/c1-14-6-4-9(5-7-14)11-8-10(15)2-3-12(11)13/h2-3,8-9,15H,4-7H2,1H3

InChI Key

PLIWGCXXJNBZCJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C(C=CC(=C2)O)F

Origin of Product

United States

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